molecular formula C10H14N2O4 B1479428 2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid CAS No. 2091218-92-5

2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid

Cat. No. B1479428
CAS RN: 2091218-92-5
M. Wt: 226.23 g/mol
InChI Key: DMKYYZKIWMHUQH-UHFFFAOYSA-N
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Description

The compound “2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid” is a unique chemical compound with the IUPAC name 2- (6,7-dihydro-5H-pyrazolo [5,1-b] [1,3]oxazin-2-yl)acetic acid . It has a molecular weight of 182.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O3/c11-8 (12)5-6-4-7-10 (9-6)2-1-3-13-7/h4H,1-3,5H2, (H,11,12) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Efficient Synthesis Techniques

A study by Abonía et al. (2010) presents an efficient three-step procedure for synthesizing novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This method involves the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process. The resulting compounds could have implications for the development of new materials or pharmaceuticals due to the unique structural properties of the 1,3-oxazine ring system Abonía, Castillo, Insuasty, Quiroga, Nogueras, & Cobo, 2010.

Antimicrobial Activity

Hassan (2013) explores the synthesis of new 2-pyrazoline derivatives from α,β-unsaturated ketones and their potential antimicrobial activity. The study synthesizes a series of compounds, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate and 1-(5H-[1,2,4]triazino[5,6-b] indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, which are evaluated against various bacteria and fungi. The findings indicate the potential of these synthesized compounds in developing new antimicrobial agents Hassan, 2013.

Anticancer Activity

A study by Abdellatif et al. (2014) focuses on the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. The compounds synthesized in this study, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, displayed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This highlights the compound's potential utility in anticancer drug development Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014.

Novel Heterocyclic Synthesis

Research by Koyioni et al. (2014) presents the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines, demonstrating the versatility of pyrazole derivatives in constructing complex heterocyclic systems. Such compounds could have significant applications in the development of new drugs or advanced materials due to their unique structural and electronic properties Koyioni, Manoli, & Koutentis, 2014.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral according to GHS07 . The precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

2-[(6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2)5-12-9(16-6-10)7(3-11-12)15-4-8(13)14/h3H,4-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKYYZKIWMHUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)OCC(=O)O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
Reactant of Route 4
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
Reactant of Route 6
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid

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